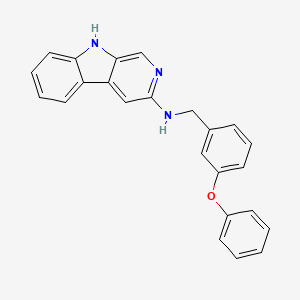
Methyl syringate-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl syringate-d6 is a deuterium-labeled derivative of methyl syringate. Methyl syringate is a phenolic compound found in certain types of honey, such as asphodel monofloral honey. It is known for its role as a phenolic mediator for bacterial and fungal laccases and as an agonist of the transient receptor potential ankyrin 1 (TRPA1) channel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl syringate-d6 can be synthesized by incorporating deuterium into methyl syringate. The deuteration process involves replacing hydrogen atoms with deuterium, which can be achieved through various chemical reactions. One common method is the use of deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of purification, such as recrystallization and chromatography, to obtain the final product with the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl syringate-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form syringic acid-d6.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Syringic acid-d6
Reduction: Syringyl alcohol-d6
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl syringate-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Studied for its role as a phenolic mediator in enzymatic reactions involving laccases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antidiabetic properties.
Industry: Utilized in the development of new materials and as a marker in quality control of honey products
Wirkmechanismus
Methyl syringate-d6 exerts its effects primarily through its interaction with the TRPA1 channel. It acts as an agonist, activating the channel and leading to various physiological responses. Additionally, it inhibits the catalytic activity of protein tyrosine phosphatases, such as PTPN2 and PTPN6, which are involved in insulin resistance. This dual-targeting mechanism makes it a promising candidate for the treatment of type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl syringate: The non-deuterated form of methyl syringate-d6.
Syringic acid: An oxidized form of methyl syringate.
Acetosyringone: A related phenolic compound with similar properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying metabolic pathways and drug development .
Eigenschaften
Molekularformel |
C10H12O5 |
|---|---|
Molekulargewicht |
218.24 g/mol |
IUPAC-Name |
methyl 4-hydroxy-3,5-bis(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3/i1D3,2D3 |
InChI-Schlüssel |
ZMXJAEGJWHJMGX-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C(=O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


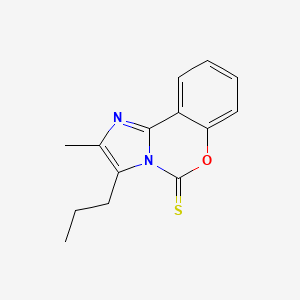

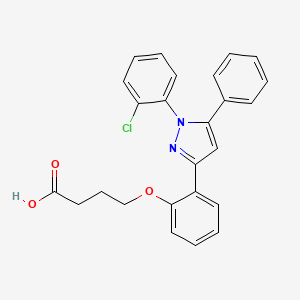
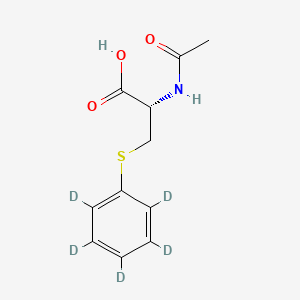
![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)
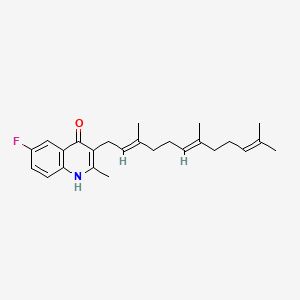
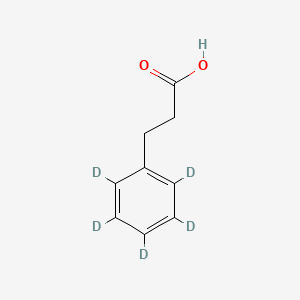
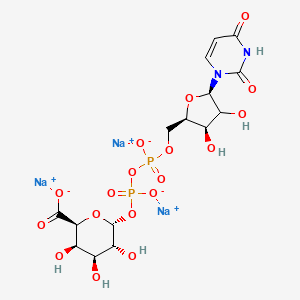

![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)



